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molecular formula C8H8N2O B096991 5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 17288-40-3

5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B096991
M. Wt: 148.16 g/mol
InChI Key: WTIFEVSWZUSXQL-UHFFFAOYSA-N
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Patent
US06358972B1

Procedure details

2-Methoxy-5-Nitro-6-(2-Dimethylaminoethen-1-yl)pyridine (38.78 g, 174 mmol) was dissolved in 1.2 L of ethanol, and charged with 10% palladium on carbon (5.0 g). The mixture was hydrogenated at room temperature under 40 p.s.i. of hydrogen pressure for 4 hours. After filtration through celite followed by chromatography on silica gel (50% ethyl acetate/hexane), the material was recrystallized from ethyl acetate/hexane to provide 19.62 g of the title compound. (76%). MS(m/e): 149 (M+). EA calculated for C8H8N2O: C, 64.85; H, 5.44; N, 18.91. Found: C, 64.72; H, 5.33; N, 18.76.
Name
2-Methoxy-5-Nitro-6-(2-Dimethylaminoethen-1-yl)pyridine
Quantity
38.78 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+]([O-])=O)=[C:5]([CH:12]=[CH:13][N:14](C)C)[N:4]=1.[H][H]>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[N:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:14][CH:13]=[CH:12]2

Inputs

Step One
Name
2-Methoxy-5-Nitro-6-(2-Dimethylaminoethen-1-yl)pyridine
Quantity
38.78 g
Type
reactant
Smiles
COC1=NC(=C(C=C1)[N+](=O)[O-])C=CN(C)C
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature under 40 p.s.i
FILTRATION
Type
FILTRATION
Details
After filtration through celite
CUSTOM
Type
CUSTOM
Details
the material was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.62 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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